1-Ethoxy-2-methylpropane

説明

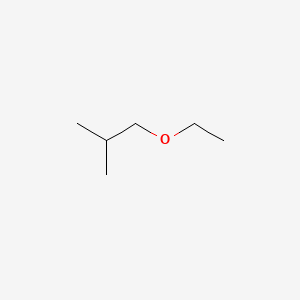

1-Ethoxy-2-methylpropane is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Ethers like 1-ethoxy-2-methylpropane generally act as nucleophiles, prone to react with electrophiles . The resulting “onium” intermediate then loses a proton to a base, forming the substitution product .

Biochemical Pathways

Ethers can participate in a variety of biochemical reactions, including substitution reactions .

生物活性

1-Ethoxy-2-methylpropane, also known as ethyl tert-butyl ether (ETBE), is an organic compound with various applications and biological interactions. This article explores its biological activity, including toxicity, potential therapeutic effects, and relevant case studies.

This compound has the molecular formula and is classified as a dialkyl ether. Its structure consists of an ethoxy group attached to a branched alkane, contributing to its unique chemical properties.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. Inhalation studies have reported an LC50 value of approximately 85 mg/L in animal models, indicating a potential risk for respiratory irritation and other systemic effects at high concentrations . Clinical observations in humans exposed to vapors have noted symptoms such as nausea, drowsiness, and mild inflammatory changes in the gallbladder following repeated low-dose exposure .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have revealed varying effects. A two-year inhalation study in rats showed an increased incidence of hepatocellular adenomas in males at high exposure levels (5000 ppm), suggesting potential carcinogenic effects . However, no significant carcinogenicity was observed in female rats under similar conditions. The relevance of these findings to human health remains uncertain, as epidemiological studies have not established a clear link between ETBE exposure and cancer .

Occupational Exposure

Occupational studies have documented symptoms among workers exposed to this compound as part of motor fuel formulations. Symptoms reported include headaches, eye irritation, and respiratory discomfort . These findings underscore the importance of monitoring exposure levels in industrial settings.

Reproductive and Developmental Toxicity

In reproductive toxicity studies involving rats, no significant adverse effects were observed at exposure levels up to 2500 ppm during gestation and lactation periods. The no-observed-adverse-effect level (NOAEL) was determined to be 400 ppm for both F1 and F2 generations, indicating a relatively low risk for reproductive toxicity under controlled conditions .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Findings | Notes |

|---|---|---|

| Acute Toxicity | LC50: ~85 mg/L | Significant respiratory irritation observed in animal studies |

| Chronic Toxicity | Increased hepatocellular adenomas in males | No significant carcinogenicity in females; further research needed |

| Occupational Exposure | Symptoms: headaches, eye irritation | Symptoms reported among exposed workers |

| Reproductive Toxicity | NOAEL: 400 ppm for F1 and F2 generations | No adverse effects on development observed |

科学的研究の応用

Fuel Additives

One of the primary applications of 1-ethoxy-2-methylpropane is as a fuel additive . ETBE is utilized to enhance the octane rating of gasoline, thus improving engine performance and reducing emissions. It serves as an oxygenate, which helps in achieving cleaner combustion.

- Environmental Benefits : The use of ETBE can reduce harmful emissions from vehicles, contributing to better air quality. Its incorporation into gasoline formulations can lead to lower carbon monoxide and hydrocarbon emissions compared to conventional fuels .

- Regulatory Status : ETBE is recognized under various environmental regulations due to its efficacy as an oxygenate while being less toxic than other alternatives like methyl tert-butyl ether (MTBE). This has made it a preferred choice in many regions .

Chemical Synthesis

ETBE is also employed in the synthesis of various chemicals. Its structure allows it to participate in several chemical reactions, making it a versatile intermediate.

- Synthesis of Other Compounds : It can be used in the production of other ethers and alcohols, which are essential in pharmaceuticals and agrochemicals. For instance, ETBE can be transformed into tert-butanol or used in the synthesis of other alkyl ethers .

Reference Standard in Analytical Chemistry

In analytical laboratories, this compound serves as a reference standard for various tests and assays.

- Quality Control : The United States Pharmacopeia (USP) provides reference standards for ETBE that are rigorously tested for accuracy and reproducibility. These standards are crucial for ensuring the reliability of analytical results in pharmaceutical and clinical laboratories .

- Applications in Research : ETBE's purity and known properties make it an essential component in research settings where precise chemical behavior needs to be understood, such as in pharmacokinetics studies or toxicology assessments .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application, especially when used as a fuel additive or chemical intermediate.

- Carcinogenicity Studies : Research has evaluated the carcinogenic potential of ETBE through various animal studies. For instance, one study indicated no significant increase in tumor incidence among rats exposed to ETBE over extended periods, suggesting a favorable safety profile for its intended applications .

Case Studies and Research Findings

特性

IUPAC Name |

1-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUBQBFVDOLUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074934 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-02-1 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl isobutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-ethoxy-2-methylpropane being identified in pigeon excrement?

A: The identification of this compound in pigeon excrement, as detailed in a study analyzing volatile compounds using capillary gas chromatography and gas chromatography-mass spectrometry [], contributes to a broader understanding of the chemical composition of this traditionally used medicine. While the specific role of this compound in this context is not yet fully elucidated, its presence alongside other compounds with known antibacterial activities raises intriguing possibilities for further investigation into potential synergistic effects.

Q2: What is the refractive index of this compound?

A: Specific details regarding the refractive index of this compound are not available in the provided research excerpts [, , ]. Refractive index, a fundamental physical property, is typically determined experimentally and can vary depending on factors such as temperature and wavelength of light used for measurement.

Q3: How does the refractive index of this compound change when mixed with diethyl ether?

A: While the provided research mentions a study concerning the refractive index of a mixture containing this compound and diethyl ether [], the specific details about the refractive index changes upon mixing are not available in the abstracts. Understanding how refractive index changes in mixtures is essential in various fields, including analytical chemistry, where it can be used for determining the composition of solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。